2-(2-Chloroethyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKTIYNQLTIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 2 2 Chloroethyl Imidazo 1,2 a Pyridine
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. nih.gov These methods calculate the electron distribution and energy levels within the molecule, which in turn determine its chemical behavior.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO is typically localized over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO distribution can vary depending on the substituents. nih.gov In 2-(2-chloroethyl)imidazo[1,2-a]pyridine, the HOMO would be expected to reside on the fused bicyclic system, indicating this is the primary site for electrophilic attack. The LUMO is likely distributed across the ring system and influenced by the electron-withdrawing chloroethyl group.
Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyrimidine Derivatives (Note: Data is illustrative, based on related compounds, not the specific title compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -6.25 | -1.75 | 4.50 |
| Derivative B | -6.40 | -2.10 | 4.30 |
This interactive table showcases typical energy values for related heterocyclic systems, demonstrating how substituent changes can modulate electronic properties.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov
Electrophilicity Index (ω): This descriptor measures the energy stabilization when the system acquires an additional electronic charge. It helps in classifying molecules as electrophiles or nucleophiles.
These descriptors are invaluable for predicting how a molecule will interact in a chemical reaction. For instance, a high electrophilicity index for this compound would suggest it is more likely to act as an electrophile.
Table 2: Calculated Reactivity Descriptors for a Model Imidazo[1,2-a]pyrimidine System (Note: Values are illustrative and based on general principles of related compounds)
| Descriptor | Formula | Typical Value | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.15 eV | High stability |
| Chemical Softness (S) | 1 / η | ~0.47 eV⁻¹ | Moderate reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~4.05 eV | Electron-accepting tendency |
This interactive table explains key reactivity descriptors that can be derived from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, red areas indicate negative potential (nucleophilic sites), while blue areas signify positive potential (electrophilic sites).
For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring (N-1) and the unprotonated nitrogen in the imidazole (B134444) ring, making these sites susceptible to electrophilic attack or hydrogen bonding. nih.govresearchgate.net Conversely, positive potential regions would be expected around the hydrogen atoms of the pyridine ring and potentially near the chloroethyl group, indicating sites for nucleophilic attack.
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. For this compound, the key flexible bond is the C-C bond connecting the chloroethyl side chain to the imidazo[1,2-a]pyridine core.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical studies often focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of a molecule, including its vibrations, conformational changes, and interactions with its environment (e.g., solvent molecules). semanticscholar.org
An MD simulation of this compound in an aqueous environment could reveal how the molecule's conformation fluctuates over time and how it forms hydrogen bonds with water. This information is vital for understanding its solubility, stability, and how it might approach a receptor binding site in a biological system. Such simulations have been effectively used to study the binding of imidazo[1,2-a]pyridine derivatives to biological targets like tubulin and various receptors. nih.govnih.gov
Predictive Modeling of Reactivity and Synthetic Feasibility
The insights gained from computational investigations can be integrated to build predictive models for chemical reactivity and to assess the feasibility of synthetic routes. By analyzing the electronic structure (HOMO-LUMO, MEP) and reactivity descriptors, chemists can predict the most probable sites for chemical reactions. nih.gov
For example, the MEP map and Fukui functions (which indicate the change in electron density when an electron is added or removed) can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack, guiding the regioselectivity of a reaction. researchgate.net This predictive power is essential for designing efficient synthetic pathways for novel derivatives of the imidazo[1,2-a]pyridine scaffold, potentially reducing the need for extensive trial-and-error experimentation in the lab. nih.gov
Molecular and Biochemical Interaction Studies of Imidazo 1,2 a Pyridine Scaffolds
Target Identification and Binding Mechanisms (Mechanistic Insights)
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities. clockss.orgsemanticscholar.org This bicyclic nitrogen-containing heterocycle has been extensively explored as a core component in the design of various therapeutic agents. clockss.orgwikipedia.org Its derivatives have shown promise in numerous areas, including the development of antitumor therapies. benthamdirect.comnih.gov The biological activity of these compounds often stems from their ability to interact with and inhibit specific enzymes and protein complexes crucial for disease progression.
The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at multiple positions, enabling the fine-tuning of its interaction with various biological targets. nih.gov Researchers have successfully designed derivatives that selectively inhibit key enzymes involved in cancer, diabetes, and infectious diseases by modifying the scaffold to optimize binding within the enzyme's active site. nih.govresearchgate.netnih.gov
Imidazo[1,2-a]pyridine derivatives have been identified as a novel class of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a serine protease that is a key target in the treatment of type 2 diabetes. nih.govdrugbank.comnih.gov The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates glucose-dependent insulin (B600854) release. youtube.com
A series of inhibitors was developed using a scaffold hopping strategy and molecular docking studies. nih.govdrugbank.com These studies revealed that the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring can establish a beneficial π-π stacking interaction with the Phe357 residue in the active site of the DPP-4 enzyme. nih.govdrugbank.com Structural modifications, particularly on the 2-phenyl ring of the scaffold, led to the discovery of potent and selective inhibitors. nih.gov For instance, compound 5d , which features a 2,4-dichlorophenyl group at the 2-position, was identified as a highly potent inhibitor with excellent selectivity against related peptidases like DPP-8 and DPP-9. nih.govdrugbank.com
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against DPP-4
| Compound | Substitution at 2-position | DPP-4 IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 5a | Phenyl | >100 | - | - |
| 5d | 2,4-dichlorophenyl | 0.13 | 215 | 192 |
Data sourced from Chem Biol Drug Des. nih.gov
The imidazo[1,2-a]pyridine scaffold has served as a basis for developing potent inhibitors of the aldehyde dehydrogenase (ALDH) 1A family, particularly the ALDH1A3 isoform, which is overexpressed in cancer stem cells and associated with poor prognosis in malignancies like glioblastoma. nih.govnih.govfigshare.comuniupo.it Targeting this enzyme is considered a promising strategy to combat cancer by eliminating resilient stem-like cells. researchgate.netnih.gov
Through structure-based optimization, a series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. acs.org Crystallization and modeling studies confirmed that these compounds interact with the catalytic site of the ALDH1A3 isoform. nih.gov An in-depth biochemical analysis of the most effective derivatives, 3c and 3f , demonstrated that they act as fully competitive inhibitors of the enzyme. nih.gov Compound 3f emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov The development of these inhibitors showcases a rational design approach to modulate the functional profile of compounds to achieve selectivity for specific ALDH isoforms. acs.org
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against ALDH1A Isoforms
| Compound | ALDH1A1 IC50 (μM) | ALDH1A2 IC50 (μM) | ALDH1A3 IC50 (μM) |
| 3c | 1.05 | >25 | 0.89 |
| 3f | >25 | >25 | 0.23 |
IC50 values represent the concentration required to produce 50% enzyme inhibition. Data sourced from ACS Med Chem Lett. nih.gov
The imidazo[1,2-a]pyridine framework is a well-established scaffold for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. benthamdirect.comresearchgate.net
Nek2 Inhibition: NIMA-related kinase 2 (Nek2) is an attractive target for cancer therapy due to its role in centrosome separation and mitotic progression. nih.govnsf.gov Structure-based design has led to the creation of potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov Optimization efforts identified compounds MBM-17 and MBM-55 , which exhibit low nanomolar inhibitory activity and excellent selectivity for Nek2. nih.gov These compounds were found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key players in cell cycle control, and their aberrant activity is a hallmark of many cancers. clockss.orgresearchgate.net The imidazo[1,2-a]pyridine core has been utilized to develop potent and selective inhibitors of CDK2. clockss.orgnih.govresearchgate.net By exploring structure-activity relationships (SAR), researchers have identified substitution patterns that enhance potency and allow for the modification of physical properties, which is crucial for in vivo optimization. nih.gov These inhibitors often function by competing with ATP for the kinase's binding site. researchgate.net
Table 3: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| MBM-17 (42c) | Nek2 | 3.0 |
| MBM-55 (42g) | Nek2 | 1.0 |
Data sourced from Eur J Med Chem. nih.gov
A significant breakthrough in the fight against tuberculosis has been the identification of the cytochrome bc1 complex (complex III) of the electron transport chain as a target for imidazo[1,2-a]pyridine derivatives. plos.orgnih.gov Specifically, these compounds target QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase, which is essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis (M. tb). plos.orgrsc.org
High-throughput screening identified imidazo[1,2-a]pyridines (IP) as potent inhibitors of M. tb. plos.orgresearchgate.net The precise molecular target was pinpointed through the generation of resistant mutants. plos.orgnih.gov Whole-genome sequencing of these mutants revealed a single nucleotide polymorphism in the qcrB gene, leading to an amino acid substitution (T313A) in the QcrB protein. plos.orgnih.gov This mutation conferred cross-resistance to multiple compounds in the IP series, confirming a common target. plos.orgresearchgate.net The target was further validated by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds. plos.orgnih.gov This class of inhibitors, including the clinical candidate Telacebec (Q203), is active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.org
Table 4: Activity of Imidazo[1,2-a]pyridine (IP) Inhibitors against M. tuberculosis
| Compound | Description | MIC Range (μM) |
| IP Inhibitors (1-4) | Initial hits and optimized compounds | 0.03 to 5 |
MIC (Minimum Inhibitory Concentration) values against a panel of M. tuberculosis strains. Data sourced from PLoS ONE. plos.orgresearchgate.net
Certain N-fused imidazoles, including derivatives of the imidazo[1,2-a]pyridine scaffold, have been identified as novel anticancer agents that function by inhibiting the catalytic activity of human topoisomerase IIα. nih.gov This nuclear enzyme is critical for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and ultimately triggers apoptosis. youtube.com
Studies on these compounds revealed that they induce cell cycle arrest in the G1/S phase. nih.gov The inhibitory action on topoisomerase IIα, combined with the induction of apoptosis, positions these imidazo[1,2-a]pyridine derivatives as promising leads for the development of new anticancer drugs. nih.gov
Enzyme Inhibition Studies and Active Site Interactions
Cholinesterase Inhibitory Activity
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease (AD). eurekaselect.comnih.gov The "cholinergic hypothesis" of AD suggests that a decline in acetylcholine (B1216132), a vital neurotransmitter, contributes to the cognitive and memory deficits observed in patients. nih.govmdpi.com Inhibiting AChE and BChE increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov The imidazo[1,2-a]pyridine ring system has been identified as a promising scaffold for developing potent cholinesterase inhibitors. nih.govresearchgate.net
A variety of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. For instance, a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives demonstrated significant inhibitory activities against both AChE and BChE. eurekaselect.comingentaconnect.com Similarly, imidazo[1,2-a]pyridine-based Mannich bases have been designed and synthesized, showing potential as cholinesterase inhibitors. researchgate.net
Research has shown that structural modifications to the imidazo[1,2-a]pyridine core significantly influence inhibitory potency and selectivity. In one study, derivatives with a biphenyl (B1667301) side chain were found to be effective AChE inhibitors, while those with a phenyl side chain showed better BChE inhibition. nih.gov Specifically, compound 2h (bearing a biphenyl side chain and a methyl group on the imidazo[1,2-a]pyridine ring) was the most potent AChE inhibitor with an IC50 value of 79 µM. nih.gov In contrast, compound 2j (with a 3,4-dichlorophenyl side chain) was the strongest BChE inhibitor, with an IC50 of 65 µM. nih.gov Another study on imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives identified compounds with MIC values ranging from 17 to 30 μM against M. tuberculosis. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Compound 2h | AChE | 79 | nih.gov |
| Compound 2j | BChE | 65 | nih.gov |
| Compound 2f | AChE | 208 | nih.gov |
| Compound 2g | AChE | 288 | nih.gov |
| Compound 2i | AChE | 253 | nih.gov |
| Compound 4a | AChE | - | eurekaselect.comingentaconnect.com |
| Compound 4g | BChE | - | eurekaselect.comingentaconnect.com |
| Compound M13 | BChE | 1.21 | mdpi.com |
| Compound M2 | BChE | 1.38 | mdpi.com |
Receptor Ligand Binding and Modulation (e.g., GABAA, Adenosine (B11128) Receptors)
The versatility of the imidazo[1,2-a]pyridine scaffold extends to its interaction with various receptors, notably the GABAA and adenosine receptors, which are crucial targets in neuropharmacology.
GABAA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and a major target for drugs treating anxiety, epilepsy, and sleep disorders. nih.govresearchgate.net Imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, are well-known GABAA receptor agonists. nih.govnih.gov Recent research has focused on developing derivatives that act as selective positive allosteric modulators (PAMs) of specific GABAA receptor subtypes. nih.gov For example, a series of fluorinated imidazo[1,2-a]-pyridines were identified as α1-GABAAR PAMs with potential antipsychotic properties. nih.gov
Studies on 2-phenyl-imidazo[1,2-a]pyridine compounds revealed that introducing polar substituents on the phenyl ring leads to high-affinity binding to peripheral benzodiazepine (B76468) receptors (PBRs), which are associated with GABAA receptors. nih.gov Certain compounds from this series significantly enhanced GABA-evoked chloride currents in oocytes expressing α1β2γ2 GABAA receptors, confirming their modulatory effects occur at the benzodiazepine binding site. nih.gov Furthermore, avermectins modified with an imidazo[1,2-a]pyridine fragment have been synthesized and shown to be potent PAMs of GABAA receptors, with some exhibiting nanomolar activity. zioc.ru
Adenosine Receptors: Adenosine receptors, particularly the A2A subtype, are G protein-coupled receptors that play a role in immunosuppression and are targets for cancer immunotherapy. google.com Antagonizing these receptors can reactivate the antitumor immune response. google.com Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of mycobacterial adenosine triphosphate (ATP) synthesis, a validated target for treating tuberculosis. nih.gov Two distinct series, imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA), have demonstrated nanomolar potency in inhibiting ATP synthesis. nih.gov While the IPE class appears to target cytochrome c oxidase, the SQA class has been confirmed to target ATP synthase at a site different from that of the approved drug bedaquiline. nih.gov Other studies have focused on imidazo[1,2-a]pyrazine (B1224502) derivatives as modulators of the A2A receptor. google.com
Nucleic Acid Interactions (e.g., DNA Intercalation)
DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of the DNA double helix. youtube.comyoutube.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a property exploited in the development of anticancer agents. youtube.comnih.gov The planar structure of the imidazo[1,2-a]pyridine ring system makes it a suitable candidate for DNA intercalation. nih.gov
Studies on novel imidazo[1,2-a]naphthyridine systems, derived from the imidazo[1,2-a]pyridine series, have demonstrated significant antiproliferative activity. nih.gov Certain pentacyclic derivatives from this class exhibited in vitro activity comparable to the anticancer drug amsacrine. nih.gov Electrophoresis experiments confirmed that the cytotoxic mechanism of these compounds involves direct intercalation into DNA, rather than inhibition of topoisomerase enzymes. nih.gov The interaction involves the planar rings sliding between DNA bases, disrupting the hydrogen bonding and altering the helix's shape. youtube.com
Computational studies have further explored the interaction between hybrid imidazole-pyridine derivatives and various DNA targets, including the Dickerson-Drew dodecamer and G-quadruplex DNA. nih.gov These studies, which compute docking energies, support the experimental findings that these compounds possess antitumor properties mediated through DNA intercalation. nih.gov Metal complexes incorporating imidazole-derived ligands have also been shown to interact with DNA, with some exhibiting an intercalative binding mode. rsc.org
Computational Approaches to Binding Mode Analysis
Computational methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions between ligands and their biological targets. For the imidazo[1,2-a]pyridine scaffold, various computational approaches have been employed to understand binding modes, predict activity, and guide the design of new, more potent derivatives.
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. acs.org This method is widely used to elucidate the binding modes of imidazo[1,2-a]pyridine derivatives. nih.govnih.govchemmethod.com
For cholinesterase inhibitors, docking studies have revealed that active compounds bind to key sites within the enzymes. eurekaselect.comnih.gov For example, potent imidazo[1,2-a]pyridine-based inhibitors were found to interact with the peripheral anionic sites of AChE and the acyl pocket of BChE. nih.gov In studies of imidazo[1,2-a]pyridine derivatives as antitubulin agents, molecular docking suggested that the compounds bind to the colchicine-binding site of tubulin, consistent with structure-activity relationship (SAR) data. nih.gov Similarly, docking of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives into the MARK4 protein kinase helped to understand their anticancer mechanism. nih.gov
The accuracy of docking is often validated by re-docking a known co-crystallized ligand into its parent enzyme and comparing the predicted pose with the experimental structure. nih.gov Docking scores, which estimate binding affinity, are used to rank potential inhibitors. For instance, in a study of novel imidazo[1,2-a]pyridine hybrids, molecular docking simulations with human LTA4H showed that all hybrids interacted with key amino acid residues in the active site, with the most potent compound exhibiting the strongest binding affinity score. chemmethod.com
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a crucial computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological activity. youtube.com This approach can be either ligand-based, using a set of known active molecules, or structure-based, derived from the ligand-receptor complex.
For imidazo[1,2-a]pyridine derivatives targeting the GABAA receptor, pharmacophore modeling has been combined with 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking to clarify the essential pharmacological features of these PAMs. nih.gov These models help in the virtual screening of new compounds and provide a theoretical basis for designing novel antipsychotic agents. nih.gov The models identify key features like hydrogen bond donors, acceptors, and hydrophobic centers that are critical for binding. youtube.com By understanding these features, medicinal chemists can design new molecules that are more likely to be active and selective for the desired target. nih.govresearchgate.net
Binding Free Energy Calculations (e.g., Prime/MM-GBSA)
While molecular docking provides a static picture of ligand binding, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) offer a more accurate estimation of binding free energy by incorporating solvation effects and, in some protocols, conformational entropy. nih.govwalshmedicalmedia.com This technique is often used to re-rank docking poses and refine binding affinity predictions. frontiersin.orgelsevierpure.com
The MM-GBSA method calculates the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. walshmedicalmedia.com This approach has been applied to study pyrido-fused imidazo[4,5-c]quinolines, which are derived from the fusion of imidazo[1,2-a]pyridines with quinoline (B57606) frameworks. nih.govfrontiersin.org In these studies, the Prime/MM-GBSA algorithm was used to calculate the binding free energy of docked compounds, helping to identify the most promising candidates. nih.govnih.gov Dynamic investigations through molecular dynamics (MD) simulations, coupled with MM-PBSA/GBSA calculations, provide further insights into the stability of the ligand-protein complex over time, revealing conformational changes and key stabilizing interactions. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Structure/Description |
|---|---|
| 2-(2-Chloroethyl)imidazo[1,2-a]pyridine | The subject compound of the article. |
| Zolpidem | An imidazo[1,2-a]pyridine-based hypnotic drug. nih.govnih.gov |
| Alpidem | An imidazo[1,2-a]pyridine-based anxiolytic drug. nih.govnih.gov |
| Zolimidine | An imidazo[1,2-a]pyridine-based antiulcer agent. nih.gov |
| Olprinone | An imidazo[1,2-a]pyridine-based phosphodiesterase III inhibitor. nih.gov |
| Necopidem | An imidazo[1,2-a]pyridine-based anxiolytic drug. nih.gov |
| Saripidem | An imidazo[1,2-a]pyridine-based anxiolytic drug. nih.gov |
| Compound 2h | Imidazo[1,2-a]pyridine derivative with a biphenyl side chain and a methyl substituent. nih.gov |
| Compound 2j | Imidazo[1,2-a]pyridine derivative with a 3,4-dichlorophenyl side chain. nih.gov |
| Compound 2f | Imidazo[1,2-a]pyridine derivative with an unsubstituted ring. nih.gov |
| Compound 2g | Imidazo[1,2-a]pyridine derivative with a substituent at R2. nih.gov |
| Compound 2i | Imidazo[1,2-a]pyridine derivative with a substituent at R2. nih.gov |
| Compound 4a | N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivative. eurekaselect.comingentaconnect.com |
| Compound 4g | N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivative. eurekaselect.comingentaconnect.com |
| Compound M13 | A benzothiazolone derivative. mdpi.com |
| Compound M2 | A benzothiazolone derivative. mdpi.com |
| Amsacrine | An anticancer agent used as a reference. nih.gov |
| Bedaquiline | An approved drug for tuberculosis targeting ATP synthase. nih.gov |
Structure Activity Relationship Sar and Structural Modifications of Imidazo 1,2 a Pyridine Derivatives
Correlating Structural Features with Molecular Interaction Profiles
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.
Systematic modifications at various positions of the imidazo[1,2-a]pyridine core have provided valuable insights into their SAR.
C-2 Position: Functionalization at the C-2 position is often challenging due to the electrophilic stability of the C-3 position. tandfonline.comresearchgate.net However, derivatives with substituents at C-2 have shown significant medicinal potential. tandfonline.comresearchgate.net For instance, in a series of imidazo[1,2-a]pyridine-oxadiazole hybrids, a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring resulted in the highest COX-2 inhibitory selectivity and potency. researchgate.netnih.gov Molecular docking studies suggested that this substituent can be inserted into the secondary pocket of the COX-2 enzyme. researchgate.net
C-3 Position: The C-3 position is more susceptible to electrophilic attack, making it a common site for functionalization. tandfonline.comresearchgate.net A variety of substituents at this position have been explored. For example, a series of imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent anti-tubercular agents. nih.govnih.gov
C-6 Position: The C-6 position has been identified as a privileged site for modification in certain classes of imidazo[1,2-a]pyridine derivatives. nih.gov In a study of phosphonocarboxylates, only modifications at the C-6 position retained activity against Rab geranylgeranyl transferase. nih.gov The nature of the substituent at C-6, including its bulkiness, length, and acidic/basic character, was found to influence the inhibitory activity. nih.gov For instance, compounds with a carboxylic acid or amide substituent at C-6 showed activity at higher concentrations, while an iodine atom at this position exhibited weaker activity compared to chlorine or bromine analogs. nih.gov
The following table summarizes the effect of substituents at different positions on the biological activity of imidazo[1,2-a]pyridine derivatives:
| Position | Substituent | Effect on Biological Activity | Reference |
| C-2 | p-methylsulfonyl phenyl | High COX-2 inhibitory selectivity and potency | researchgate.net |
| C-3 | Carboxamide | Potent anti-tubercular activity | nih.govnih.gov |
| C-6 | Carboxylic acid, Amide | Moderate inhibitory activity against Rab geranylgeranyl transferase | nih.gov |
| C-6 | Halogens (Cl, Br, I) | Activity decreases with increasing size and polarizability | nih.gov |
The introduction of a chloroethyl group at specific positions of the imidazo[1,2-a]pyridine scaffold can significantly impact its binding affinity and selectivity for various biological targets. In the context of developing antitubercular agents, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized. nih.gov Several compounds from this series demonstrated excellent in vitro activity against Mycobacterium tuberculosis. nih.gov
Specifically, the 2-chloromethylimidazo[1,2-a]pyridine intermediate is a key precursor in the synthesis of certain derivatives. mdpi.com This intermediate can undergo further reactions, such as selective nitration at the 3-position, to yield more complex structures. mdpi.com The chlorine atom of the chloromethyl group at position 2 can be substituted to introduce other functionalities, thereby modulating the biological activity. mdpi.com For instance, substitution with sodium thiophenolate can introduce a phenylthioether moiety, which has been shown to influence the antileishmanial and antitrypanosomal activity of these compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Models
QSAR and 3D-QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new derivatives and for identifying key structural features that determine their potency. nih.govresearchgate.net
Several QSAR and 3D-QSAR models have been developed for imidazo[1,2-a]pyridine derivatives targeting various biological targets. For example, 3D-QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.gov The developed CoMFA and CoMSIA models showed high predictive power, with r(pred)(2) values of 0.933 and 0.959, respectively. nih.gov Similarly, an atom-based 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, which showed a good correlation coefficient (R²) of 0.9181 for the training set and a cross-validation correlation coefficient (Q²) of 0.6745 for the test set. researchgate.net These models can be used to predict the activity of newly designed compounds. researchgate.netnih.gov
The contour maps generated from 3D-QSAR models provide detailed information about the structural features that are important for biological activity. nih.govnih.gov These maps highlight regions where steric bulk, electrostatic interactions, and other properties are favorable or unfavorable for activity. For instance, in the study of imidazo-pyridine derivatives targeting AT1 and PPARγ, the contour maps from the optimal CoMFA model provided detailed information on the steric and electrostatic fields that influence the biological activity. nih.gov This information, combined with molecular docking studies, can be used to design new molecules with improved potency. nih.gov
The following table presents a summary of QSAR/3D-QSAR studies on imidazo[1,2-a]pyridine derivatives:
| Target | Model | Predictive Power (r(pred)²) | Key Findings | Reference |
| Aurora A kinase | CoMFA/CoMSIA | 0.933 / 0.959 | Identified key structural requirements for activity | nih.gov |
| Mycobacterium tuberculosis | Atom-based 3D-QSAR | Not Reported | Generated a five-featured pharmacophore hypothesis (HHPRR) | researchgate.net |
| AT1/PPARγ | CoMFA | 0.779 | Revealed detailed information on steric and electrostatic fields | nih.gov |
Scaffold Hopping and Bioisosteric Replacements within the Imidazo[1,2-a]pyridine Framework
Scaffold hopping and bioisosteric replacement are important strategies in drug discovery to identify novel chemical scaffolds with improved properties. nih.govnih.govrsc.org These strategies have been successfully applied to the imidazo[1,2-a]pyridine framework.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different, but structurally related, scaffold. In one study, a scaffold hopping approach was used to design 2-arylideneimidazo[1,2-a]pyridinones as topoisomerase IIα-inhibiting anticancer agents, starting from the natural product aurones. nih.gov This led to the discovery of more potent analogues. nih.gov Similarly, pyrazolo[1,5-a]pyridines-3-carboxamides were designed as anti-TB agents by scaffold hopping from imidazo[1,2-a]pyridine amides. rsc.org
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. estranky.skcambridgemedchemconsulting.com In the context of imidazo[1,2-a]pyridine derivatives, bioisosteric replacement has been used to design novel c-Met inhibitors. nih.gov For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, and this bioisosteric replacement was successfully applied in the development of a GABA(A) receptor modulator. nih.govresearchgate.net
Stereochemical Considerations and Enantioselective Synthesis for SAR Studies
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For imidazo[1,2-a]pyridine derivatives, the introduction of chiral centers or elements of axial chirality can lead to enantiomers with significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the stereoselective synthesis of imidazo[1,2-a]pyridines is a cornerstone of modern medicinal chemistry, enabling detailed Structure-Activity Relationship (SAR) studies that can guide the development of more potent and selective therapeutic agents.
A noteworthy advancement in the enantioselective synthesis of imidazo[1,2-a]pyridine derivatives is the development of methods for their atroposelective synthesis. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. A recent study has detailed a highly efficient and modular approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.gov
This method utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of the Groebke-Blackburn-Bienaymé (GBB) reaction between various 6-aryl-2-aminopyridines, aldehydes, and isocyanides. nih.gov The reaction proceeds with high yields and excellent enantioselectivities, providing access to a wide range of imidazo[1,2-a]pyridine atropoisomers. nih.gov The success of this methodology underscores the importance of a remote hydrogen bonding donor on the substrates in achieving high stereoselectivity. nih.gov
The ability to synthesize enantiomerically pure imidazo[1,2-a]pyridines is of paramount importance for SAR studies. It allows for the individual evaluation of each enantiomer's biological activity, providing a clearer understanding of the pharmacophore's spatial requirements for optimal interaction with its biological target. For instance, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects.
While the general principle of stereospecificity is well-established, detailed studies comparing the biological activities of enantiomers for a broad range of imidazo[1,2-a]pyridine derivatives are an active area of research. The development of robust enantioselective synthetic methods, such as the one described above, is a critical first step in enabling these crucial pharmacological evaluations.
Below is a table summarizing the results of an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, demonstrating the high efficiency and enantioselectivity achieved.
Table 1: Atroposelective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines via Asymmetric GBB Reaction nih.gov
| Entry | Aldehyde (2) | Isocyanide (3) | Product (4) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde (2a) | Benzylisocyanide (3a) | 4a | 80 | 38 |
| 2 | 4-Methylbenzaldehyde | Benzylisocyanide (3a) | 4b | 85 | 45 |
| 3 | 4-Methoxybenzaldehyde | Benzylisocyanide (3a) | 4c | 88 | 52 |
| 4 | 4-Chlorobenzaldehyde | Benzylisocyanide (3a) | 4d | 75 | 30 |
| 5 | Benzaldehyde (2a) | tert-Butyl isocyanide | 4e | 90 | >99 |
Reactions were performed with 1 (0.1 mmol), 2 (0.2 mmol), and 3 (0.15 mmol) with a chiral phosphoric acid catalyst in cyclohexane (B81311) at 20°C for 12 hours.
The data presented in Table 1 clearly indicates that the choice of reactants and catalyst significantly influences both the yield and the enantiomeric excess of the resulting chiral imidazo[1,2-a]pyridine products. nih.gov The ability to produce these compounds with high enantiopurity, such as in the case of product 4e, is essential for subsequent pharmacological testing to elucidate the specific biological roles of each enantiomer. nih.gov The diverse biological activities of imidazo[1,2-a]pyridines, including their roles as anticancer, antiviral, and anti-inflammatory agents, highlight the importance of such stereocontrolled syntheses in the development of new and improved medicines. nih.govmdpi.comnih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For 2-(2-Chloroethyl)imidazo[1,2-a]pyridine , this technique provides the high-accuracy mass measurement required to confirm its molecular formula, C₉H₉ClN₂. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other potential molecules with the same nominal mass.
In mechanistic studies, such as investigating its formation or degradation, HRMS can identify and confirm the structure of transient intermediates and final products. This is achieved by analyzing the exact masses of fragments and adducts observed in the mass spectrum. While specific experimental data for this compound is not widely published, predicted data provides expected values for common adducts.
Table 1: Predicted HRMS Data for C₉H₉ClN₂
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.05271 |
| [M+Na]⁺ | 203.03465 |
| [M-H]⁻ | 179.03815 |
| [M+K]⁺ | 219.00859 |
Data sourced from computational predictions as detailed experimental spectra are not publicly available. derpharmachemica.comuni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For This compound , a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals, confirming the connectivity of the chloroethyl side chain to the C2 position of the imidazo[1,2-a]pyridine (B132010) core.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Multi-dimensional NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the adjacent protons within the ethyl chain (-CH₂-CH₂-Cl) and the coupling patterns of the protons on the pyridine (B92270) ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon atom in both the chloroethyl chain and the heterocyclic core.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be pivotal in confirming the attachment of the chloroethyl group to the C2 position of the imidazo[1,2-a]pyridine ring by showing a correlation from the protons of the methylene (B1212753) group adjacent to the ring (C2-CH₂) to the C2 and C3 carbons of the heterocyclic system.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the 2-chloroethyl side chain. By varying the temperature, it is possible to study the rotational barrier around the C2-C(ethyl) single bond. At lower temperatures, distinct signals for different conformers (rotamers) might be observed, which would coalesce into averaged signals as the temperature increases and the rate of rotation becomes faster on the NMR timescale. This provides valuable information on the molecule's flexibility and the energy barriers between different spatial arrangements.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
To obtain unequivocal proof of structure and to understand its three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles for This compound .
Furthermore, X-ray crystallography reveals how molecules pack in a crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For instance, C-H···Cl or C-H···N interactions might play a significant role in the supramolecular assembly of this compound. Such studies have been performed on related Co(II) complexes of the parent imidazo[1,2-a]pyridine, revealing that C—H⋯Cl and π–π stacking interactions are crucial in building layered networks.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The imidazo[1,2-a]pyridine core is a π-conjugated system, and its UV-Vis spectrum is expected to show characteristic absorption bands.
The typical absorption region for imidazo[1,2-a]pyridines is between 200 and 400 nm. msu.edu The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the heterocyclic ring and the solvent used. This technique can be used to study the effects of complexation with metal ions or other species, as binding can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts), providing evidence of interaction.
Luminescence Spectroscopy for Photophysical Properties and Sensor Applications
Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, emitting light after being electronically excited. rsc.org Luminescence spectroscopy, which includes fluorescence and phosphorescence measurements, is used to characterize these photophysical properties.
Key parameters determined include the emission wavelength, fluorescence quantum yield (the efficiency of the emission process), and the fluorescence lifetime. These properties are highly dependent on the molecular structure and the local environment. The introduction of the chloroethyl group at the C2 position may influence the luminescent behavior compared to the parent scaffold. The potential for the lone pairs on the nitrogen atoms to interact with metal ions makes these compounds candidates for fluorescent chemosensors, where changes in luminescence upon binding to an analyte are used for detection. rsc.org
Hyphenated Techniques (e.g., LC-MS/MS) for Reaction Monitoring and Product Characterization
The synthesis of complex heterocyclic molecules such as this compound necessitates robust analytical methodologies for real-time or near-real-time monitoring to ensure optimal reaction conditions and to fully characterize the product profile. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), have emerged as indispensable tools for these purposes. This section delves into the application of LC-MS/MS for the detailed monitoring of the synthesis of this compound and the comprehensive characterization of the resulting product stream.
The power of LC-MS/MS lies in its ability to separate complex mixtures (LC) and then provide highly sensitive and specific detection and structural elucidation (MS/MS) of the individual components. In the context of synthesizing this compound, typically formed through the condensation of 2-aminopyridine (B139424) with a suitable halo-carbonyl reagent, LC-MS/MS can be employed to track the consumption of reactants, the formation of the desired product, and the emergence of any intermediates or byproducts.
Reaction Monitoring:
Online or at-line LC-MS/MS analysis of a reaction mixture provides a dynamic view of the chemical transformation. By taking small aliquots from the reaction vessel at various time points, a kinetic profile of the reaction can be constructed. This allows for the precise determination of reaction completion, preventing the formation of degradation products due to prolonged reaction times or excessive heating.
For the synthesis of this compound, a typical LC-MS/MS monitoring setup would involve a reverse-phase C18 column to separate the polar starting materials from the more non-polar product. The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF, would be set to monitor the specific mass-to-charge ratios (m/z) of the key species involved.
Product Characterization:
Beyond simple monitoring, LC-MS/MS is a powerful technique for the definitive identification of the main product and the characterization of any impurities. Following the initial detection of a chromatographic peak, a tandem mass spectrometry (MS/MS) experiment can be performed. In this experiment, the ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight. Subsequent MS/MS analysis would likely show characteristic losses, such as the loss of the chloroethyl side chain, providing unambiguous confirmation of its identity. Furthermore, any unexpected peaks in the chromatogram can be similarly analyzed to identify potential byproducts, such as isomers or products of side reactions. This level of detail is crucial for optimizing the reaction to maximize the yield of the desired product and to minimize the formation of impurities.
Below are illustrative data tables that would be generated during the LC-MS/MS analysis of the synthesis of this compound.
Table 1: LC-MS/MS Parameters for Reaction Monitoring
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions (m/z) | [Reactant A + H]⁺, [Reactant B + H]⁺, [Product + H]⁺, [Intermediate + H]⁺ |
| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte |
Table 2: Illustrative Reaction Monitoring Data
| Time (minutes) | Reactant A Peak Area | Product Peak Area | Intermediate Peak Area |
| 0 | 1,500,000 | 0 | 0 |
| 15 | 1,125,000 | 250,000 | 50,000 |
| 30 | 750,000 | 550,000 | 80,000 |
| 60 | 250,000 | 950,000 | 30,000 |
| 120 | < 10,000 | 1,200,000 | < 5,000 |
Table 3: Product and Intermediate Characterization by MS/MS
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | 181.05 | 145.08, 117.06, 91.05 |
| Putative Intermediate | 199.06 | 181.05, 163.04 |
Future Research Directions and Unexplored Avenues for 2 2 Chloroethyl Imidazo 1,2 a Pyridine
Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity
While traditional methods for synthesizing imidazo[1,2-a]pyridines exist, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Modern synthetic approaches like multicomponent reactions (MCRs) offer significant advantages in this regard. The Groebke-Blackburn-Bienaymé reaction (GBBR), for instance, is a powerful MCR for producing imidazo[1,2-a]pyridine (B132010) derivatives with high atom economy and reduced waste, as it combines multiple reactants in a single step. mdpi.comsciforum.net
Future efforts could focus on adapting these MCRs for the direct synthesis of 2-(2-Chloroethyl)imidazo[1,2-a]pyridine or its precursors. Research into catalyst-free systems or the use of inexpensive and green catalysts, such as ammonium (B1175870) chloride, could further enhance the sustainability of these syntheses. sciforum.netorganic-chemistry.org The use of alternative energy sources like microwave irradiation has also been shown to accelerate reactions and lead to cleaner product formation. mdpi.com
Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-a]pyridine Scaffolds
| Feature | Traditional Methods (e.g., Chichibabin) | Novel Routes (e.g., GBBR) |
|---|---|---|
| Number of Steps | Often multi-step | Typically one-pot |
| Atom Economy | Lower | High |
| Reaction Conditions | Can require harsh conditions, high temperatures | Often milder conditions, can be catalyst-free |
| Waste Generation | Higher due to multiple steps and purifications | Minimized |
| Key Advantage | Well-established and understood | Efficiency, convergence, and greener profile mdpi.com |
Exploration of the Chloroethyl Moiety for Advanced Functionalization and Polymerization
The chloroethyl group at the C2 position is a key reactive site that remains largely underexploited. This electrophilic moiety is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This capability is crucial for creating libraries of novel compounds for biological screening or for fine-tuning the properties of materials.
Future research should systematically explore reactions with various nucleophiles to generate new derivatives. For example, reaction with amines would yield aminoethyl derivatives, while reaction with thiols would produce thioethers, and reaction with azides could lead to azidoethyl compounds, which are themselves versatile intermediates for click chemistry.
Table 2: Potential Functionalizations via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | Aminoethyl | Modulating solubility, biological targeting |
| Thiol | Sodium hydrosulfide | Thioethyl | Metal coordination, self-assembly |
| Azide | Sodium Azide | Azidoethyl | Bio-conjugation via click chemistry |
| Hydroxide | Sodium Hydroxide | Hydroxyethyl (B10761427) | Hydrogen bonding, prodrug strategies |
Furthermore, the chloroethyl group could potentially serve as an initiator for certain types of polymerization reactions, opening an avenue for the creation of novel polymers incorporating the imidazo[1,2-a]pyridine scaffold. Such materials could possess interesting optical, electronic, or biological properties.
Application as a Reactive Chemical Probe for Covalent Labeling and Target Deconvolution
The development of targeted covalent inhibitors (TCIs) is a major focus in modern drug discovery. rsc.org The chloroethyl group in this compound can act as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a protein target. This makes it an ideal candidate for development as a covalent chemical probe.
Such probes are invaluable for:
Covalent Inhibition: Irreversibly blocking the function of a target protein, which can lead to potent and durable therapeutic effects. rsc.org
Target Identification and Validation: Using the probe to "fish" for its binding partners in a complex biological sample, helping to identify the specific proteins it interacts with.
Activity-Based Protein Profiling (ABPP): Mapping the active sites of enzymes within a proteome.
Future work should involve screening this compound and its derivatives against various protein targets, particularly those implicated in diseases like cancer or inflammatory disorders. rsc.orgnih.gov
Table 3: Potential Amino Acid Targets for Covalent Labeling
| Amino Acid | Nucleophilic Group | Type of Covalent Bond |
|---|---|---|
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole (B134444) Ring | Alkylated Imidazole |
| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |
Integration into Supramolecular Assemblies and Material Science Research
The imidazo[1,2-a]pyridine core possesses features that make it highly suitable for applications in supramolecular chemistry and materials science. The nitrogen atoms in the bicyclic system are excellent ligands for coordinating with metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The planar, aromatic nature of the scaffold also facilitates strong π-π stacking interactions, which are critical for self-assembly processes. mdpi.com
Future investigations could explore the use of this compound or its derivatives as:
Ligands for Coordination Polymers: The nitrogen atoms can bind to metal centers (e.g., Zn(II), Cd(II)), while the functionalized side chain could be used to tune the properties or dimensionality of the resulting network. mdpi.commdpi.com
Building Blocks for Organic Functional Materials: The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives suggests potential applications in organic light-emitting diodes (OLEDs), chemical sensors, or cell imaging agents. mdpi.com
Components of Supramolecular Gels or Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the chloroethyl position, it may be possible to design molecules that self-assemble into ordered, soft materials.
Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level
A fundamental understanding of how this compound interacts with its environment and biological targets is crucial for its rational design and application. Future research should employ a combination of advanced analytical and spectroscopic techniques to probe these interactions at an atomic level.
High-Resolution NMR Spectroscopy: Techniques like 2D-NMR can elucidate the precise structure of new derivatives and map the binding site of the molecule when interacting with a protein.
X-ray Crystallography: Obtaining crystal structures of the compound in complex with target proteins would provide definitive, atomic-resolution insight into its binding mode and the mechanism of covalent bond formation.
Mass Spectrometry: HPLC-MS can be used to monitor reaction mechanisms and identify the exact amino acid residue that has been covalently modified by the probe. beilstein-journals.org
These experimental approaches, when combined with computational methods, can provide a comprehensive picture of the molecule's structure-activity relationships. nih.gov
Expansion of Computational Methodologies for Predicting Complex Reactivity and Biological Phenomena
Computational chemistry offers powerful tools to accelerate research and guide experimental design. For this compound, a significant future direction is the expanded use of computational models to predict its behavior.
Density Functional Theory (DFT): DFT calculations can be used to predict a range of molecular properties, including the reactivity of the chloroethyl group, the molecule's electronic structure (e.g., Frontier Molecular Orbitals), and its vibrational spectra, which aids in experimental characterization. nih.gov
Molecular Docking: This technique can predict how the molecule might bind to the active site of a protein, helping to prioritize which proteins to investigate as potential targets. researchgate.netresearchgate.net Docking studies can also rationalize observed biological activity and guide the design of more potent derivatives.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds, including the non-covalent interactions (like hydrogen bonds and π-π stacking) that are crucial for supramolecular assembly and protein-ligand recognition. nih.gov
In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with promising drug-like characteristics early in the discovery process. nih.gov
Table 4: Application of Computational Methods
| Computational Method | Predicted Property / Application | Relevance for Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity, electronic structure, molecular orbitals nih.gov | Guiding synthetic functionalization, understanding reactivity |
| Molecular Docking | Protein binding affinity and mode, virtual screening researchgate.net | Identifying biological targets, designing new inhibitors |
| QTAIM / RDG | Nature of non-covalent interactions nih.gov | Understanding supramolecular assembly, protein binding |
| ADMET Prediction | Drug-likeness, pharmacokinetic properties nih.gov | Prioritizing compounds for further development |
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation in chemistry, medicine, and materials science.
Q & A
Q. Table 1: Key Synthetic Routes
| Method | Conditions | Yield Range | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (10 mol%), RT, 12 h | 60-85% | Regioselective C-3 modification |
| Catalyst-Free MCR | DMF, 100°C, 12 h | 40-70% | Broad substrate tolerance |
| Radical Selenylation | CuI, Se powder, 80°C, 24 h | 50-75% | Functionalizes inert C-H bonds |
Advanced: How can computational modeling resolve contradictions in bioactivity data for imidazo[1,2-a]pyridine derivatives?
Answer:
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. lack of antibacterial activity) can be analyzed via:
- Ligand-Receptor Docking : Molecular dynamics simulations predict binding affinities. For example, morpholine-substituted derivatives show high COX-2 selectivity (IC₅₀ = 0.07 µM) due to optimal hydrophobic interactions .
- QSAR Modeling : Quantifying substituent effects (e.g., nitro or thio groups at C-3) explains variations in Gram-positive vs. Gram-negative antibacterial activity .
- Reaction Coordinate Analysis : DFT calculations rationalize reaction outcomes, such as incomplete decarboxylation in MCRs, guiding solvent or temperature optimization .
Basic: What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?
Answer:
- ¹H/¹³C NMR : Confirms regiochemistry and purity. For example, acetylated derivatives show distinct singlet peaks at δ 2.6 ppm (CH₃CO) .
- HRMS : Validates molecular weights, especially for sulfur-containing derivatives (e.g., 2-thioalkyl-3-nitro analogs) .
- X-Ray Crystallography : Resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state properties .
Advanced: How can low yields in Friedel-Crafts acylation be mitigated?
Answer:
Optimization strategies include:
- Lewis Acid Screening : Replacing AlCl₃ with FeCl₃ reduces side reactions (e.g., glyoxylic acid adducts) while maintaining regioselectivity .
- Solvent Polarity Adjustment : Switching from DMF to acetonitrile minimizes byproduct formation in MCRs .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h, improving yields by 15-20% .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage : Keep in airtight containers at 2-8°C to prevent hydrolysis of the chloroethyl group .
- PPE : Use nitrile gloves and fume hoods; the compound may release HCl vapors under heat .
- Toxicology : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) necessitates adherence to OECD 423 guidelines for in vivo studies .
Advanced: What structural features enhance the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives?
Answer:
- C-3 Substitution : Morpholine or phenylamino groups improve solubility and target engagement (e.g., IC₅₀ = 0.07 µM for COX-2) .
- Electron-Withdrawing Groups : Nitro or sulfonyl groups at C-2 increase metabolic stability, as shown in pharmacokinetic studies (t₁/₂ > 6 h) .
- Chalcone Conjugates : Hybrid molecules with α,β-unsaturated ketones exhibit dual anti-inflammatory and antifibrotic effects in murine models .
Q. Table 2: Bioactivity Comparison
| Derivative | Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|---|
| 3-Acetyl | GABAₐ Receptor | 0.2 µM | Allosteric modulation |
| 3-Morpholine | COX-2 | 0.07 µM | Competitive inhibition |
| 2-Thioalkyl-3-nitro | S. aureus | Inactive | Poor membrane penetration |
Advanced: How do π-stacking interactions influence the crystallographic behavior of imidazo[1,2-a]pyridines?
Answer:
Single-crystal X-ray diffraction reveals:
- Intermolecular π-π Stacking : Planar imidazo[1,2-a]pyridine cores form columnar arrays with 3.5–4.0 Å spacing, stabilizing the crystal lattice .
- C-H···N Hydrogen Bonds : Contribute to dimer formation (e.g., bond length = 2.8 Å), affecting solubility and melting points .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance stacking density, reducing solubility by 30-40% .
Basic: What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
Answer:
- Anticancer : Derivatives inhibit topoisomerase II (IC₅₀ = 1.2 µM) via intercalation, as shown in HeLa cell assays .
- Antidiabetic : AMPK activators reduce glucose levels by 40% in diabetic rat models .
- Neuropharmacology : Zolpidem analogs modulate GABAₐ receptors, demonstrating anxiolytic effects (ED₅₀ = 5 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
